4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine
Description
4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine is a heterocyclic compound that features a benzoxazepine core. This structure is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The presence of the ethylsulfanyl and methoxy groups adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-3-18-9-7-15-6-8-17-14-10-13(16-2)5-4-12(14)11-15/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONXCHQXMJDKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1CCOC2=C(C1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable electrophile.
Introduction of the Ethylsulfanyl Group: This step involves the alkylation of the benzoxazepine core with an ethylsulfanyl group, often using ethylthiol and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoxazepine ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzoxazepine derivatives.
Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its heterocyclic nature. Compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, derivatives of benzoxazepines are explored for their therapeutic potential. They may act on various biological targets, including neurotransmitter receptors and enzymes, making them candidates for the development of new drugs for neurological disorders, infections, and other diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzoxazepine core.
Mechanism of Action
The mechanism of action of 4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and methoxy groups could play roles in binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzodiazepine: Similar structure but with a diazepine ring.
4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzothiazepine: Contains a sulfur atom in the ring instead of oxygen.
4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzoxazine: Features a six-membered ring with oxygen and nitrogen.
Uniqueness
The uniqueness of 4-(2-ethylsulfanylethyl)-8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine lies in its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
